1-(5-METHYL-PYRAZIN-2-YL)-ETHANONE
Overview
Description
1-(5-METHYL-PYRAZIN-2-YL)-ETHANONE is an organic compound with the molecular formula C₇H₈N₂O. It is a member of the pyrazine family, characterized by a pyrazine ring substituted with an acetyl group at the 2-position and a methyl group at the 5-position. This compound is known for its distinctive aroma, often described as nutty or popcorn-like, and is used in various flavoring applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-METHYL-PYRAZIN-2-YL)-ETHANONE can be synthesized through several methods. One common approach involves the reaction of 2-methylpyrazine with acetic anhydride under acidic conditions. The reaction typically proceeds as follows: [ \text{2-Methylpyrazine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]
Industrial Production Methods: In industrial settings, the production of 2-acetyl-5-methylpyrazine often involves catalytic processes to ensure high yield and purity. For example, catalytic oxidation of 2,5-dimethylpyrazine can be employed to produce 2-acetyl-5-methylpyrazine .
Chemical Reactions Analysis
Types of Reactions: 1-(5-METHYL-PYRAZIN-2-YL)-ETHANONE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the nitrogen atoms of the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., chlorine, bromine) can be used under controlled conditions.
Major Products:
Oxidation: this compound can be oxidized to 2-acetyl-5-methylpyrazine carboxylic acid.
Reduction: Reduction yields 2-(1-hydroxyethyl)-5-methylpyrazine.
Substitution: Substitution reactions can produce various halogenated derivatives of 2-acetyl-5-methylpyrazine.
Scientific Research Applications
1-(5-METHYL-PYRAZIN-2-YL)-ETHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in microbial metabolism and its potential as a biomarker for certain bacterial infections.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in the modulation of neurological pathways.
Mechanism of Action
The mechanism of action of 2-acetyl-5-methylpyrazine primarily involves its interaction with olfactory receptors, leading to the perception of its characteristic aroma. At the molecular level, it binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the sensation of smell. Additionally, its chemical structure allows it to participate in Maillard reactions, which are crucial for the development of complex flavors during the cooking process .
Comparison with Similar Compounds
- 2,3-Dimethylpyrazine
- 2,5-Dimethylpyrazine
- 2,3-Diethyl-5-methylpyrazine
- 2-Acetyl-3-methylpyrazine
Comparison: 1-(5-METHYL-PYRAZIN-2-YL)-ETHANONE is unique due to its specific substitution pattern, which imparts a distinct aroma profile compared to other pyrazines. For example, while 2,3-dimethylpyrazine and 2,5-dimethylpyrazine also contribute to roasted and nutty flavors, the presence of the acetyl group in 2-acetyl-5-methylpyrazine enhances its aroma intensity and complexity .
Properties
IUPAC Name |
1-(5-methylpyrazin-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-3-9-7(4-8-5)6(2)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQFLJXNMCVMCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176523 | |
Record name | 2-Acetyl-5-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10176523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22047-27-4 | |
Record name | 2-Acetyl-5-methylpyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022047274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Acetyl-5-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10176523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(5-methylpyrazin-2-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ACETYL-5-METHYLPYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6TS3KS3X3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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